2-Aza-|A-cAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aza-1,N⁶-ethenoadenosine-3’,5’-cyclic monophosphate (2-Aza-|A-cAMP) is a fluorescent analogue of the parent second messenger cyclic adenosine monophosphate (cAMP). In this compound, both the N1 and the N6 nitrogen atoms in the adenine nucleobase are connected by an etheno bridge, forming a tricyclic ring system. Additionally, the ring carbon atom C2 has been replaced by nitrogen . This compound is known for its membrane permeability and is used in various scientific research applications due to its unique properties .
Vorbereitungsmethoden
The synthesis of 2-Aza-|A-cAMP involves the modification of the adenine nucleobase to introduce the etheno bridge and the replacement of the ring carbon atom C2 with nitrogen. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including nucleophilic substitution and cyclization reactions . Industrial production methods are not widely documented, but the compound is available in crystallized or lyophilized sodium salt forms .
Analyse Chemischer Reaktionen
2-Aza-|A-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the etheno bridge or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the adenine ring, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Aza-|A-cAMP is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study cyclic nucleotide signaling pathways.
Biology: Employed in cell biology to track and analyze cellular processes involving cAMP.
Medicine: Investigated for its potential therapeutic applications in modulating cAMP-dependent pathways.
Industry: Utilized in the development of diagnostic assays and biosensors .
Wirkmechanismus
The mechanism of action of 2-Aza-|A-cAMP involves its role as a second messenger in signal transduction pathways. It activates cAMP-dependent protein kinases (PKA), leading to the phosphorylation of target proteins and subsequent cellular responses. The molecular targets include various enzymes and transcription factors involved in cell growth, differentiation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
2-Aza-|A-cAMP is unique due to its fluorescent properties and structural modifications. Similar compounds include:
8-Bromo-cAMP: Another cAMP analogue with different membrane permeability and stability properties.
2-Aza-adenosine: A related compound with similar structural features but different biological activities
These compounds are used in similar research applications but differ in their specific properties and effects on cellular processes.
Eigenschaften
Molekularformel |
C11H11N6O6P |
---|---|
Molekulargewicht |
354.22 g/mol |
IUPAC-Name |
(4aR,6R,7R,7aS)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H11N6O6P/c18-7-8-5(3-21-24(19,20)23-8)22-11(7)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18H,3H2,(H,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
SWFIGDRXLWNILX-IOSLPCCCSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.